molecular formula C16H14ClNO4S B2821179 dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-82-8

dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2821179
CAS No.: 337920-82-8
M. Wt: 351.8
InChI Key: ZNLCNWOITFCSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound featuring a fused pyrrolo-thiazole core substituted with a 3-chlorophenyl group at the 5-position and two methyl ester groups at the 6- and 7-positions.

Properties

IUPAC Name

dimethyl 5-(3-chlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLCNWOITFCSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then cyclized with dimethyl acetylenedicarboxylate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require heating or cooling depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cancer cell proliferation .

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a family of pyrrolo[1,2-c][1,3]thiazole derivatives, differing in substituents at the 3-, 5-, and 7a-positions. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features
Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 5-(3-Cl-C6H4), 6/7-COOCH3 C17H15ClN2O4S 378.82 g/mol Electron-withdrawing Cl enhances polarity
Dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate () 5-CH3, 3-(thienyl) C16H14N2O4S2 362.42 g/mol Thienyl group increases π-conjugation
Dimethyl (3R)-3,5-diphenyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 15a () 3-Ph, 5-Ph C23H19NO4S 405.47 g/mol Bulky phenyl groups reduce solubility
5-(4-Methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid () 5-(4-CH3-C6H4), 6/7-COOH C15H13NO4S 303.33 g/mol Carboxylic acid groups enhance hydrophilicity

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups : The 3-chlorophenyl group (Cl) in the target compound contrasts with electron-donating methyl or methoxy groups in analogs like 18b (p-methoxyphenyl, IC50 = 4.6 μM) .
  • Aromatic substituents : Thienyl () and phenyl () groups alter π-stacking interactions and solubility.

Key Observations :

  • Substituents like nitro (electron-withdrawing) reduce yields (e.g., 21d: 14% ), while methoxy groups (electron-donating) improve yields (e.g., 15d: 92% ).
  • The 3-chlorophenyl group may moderately hinder synthesis due to steric effects, though direct data are unavailable.

Key Observations :

  • Chlorine’s electron-withdrawing nature may enhance binding to p53 compared to methoxy or hydroxymethyl groups, but this requires experimental validation.
  • Bulky substituents (e.g., tert-butyl in ) could reduce cellular uptake, whereas smaller halogens (Cl, F) balance lipophilicity and permeability .
Physicochemical Properties
  • Solubility : Esters (e.g., target compound) are more lipophilic than carboxylic acid derivatives ().
  • Conformational stability : Analogs like dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exhibit conformational flexibility in low-temperature matrices, influenced by substituent steric effects .

Biological Activity

Dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C16H14ClNO4S
  • Molecular Weight : 351.81 g/mol
  • CAS Number : 337920-82-8

The compound features a pyrrolo[1,2-c][1,3]thiazole core structure with two carboxylate ester groups, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the cyclization of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then cyclized with dimethyl acetylenedicarboxylate under reflux conditions to yield the final product. Optimization of reaction conditions is essential for maximizing yield and purity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of pyrrolo[1,2-c][1,3]thiazoles have been investigated for their efficacy against various bacterial strains and fungi. The presence of electron-withdrawing groups like chlorine enhances their activity by increasing the electrophilicity of the aromatic system.

Anticancer Activity

This compound has shown promise in anticancer research. A study on related thiazole derivatives demonstrated potent growth inhibition against breast cancer MCF-7 cells with IC50 values as low as 0.28 µg/mL. The mechanism of action often involves cell cycle arrest and induction of apoptosis in cancer cells.

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Thiazole Derivative AMCF-70.28Cell cycle arrest (G2/M phase)
Thiazole Derivative BHepG29.6Apoptosis induction

Anti-inflammatory Effects

The compound has also been explored for anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This activity is particularly relevant for developing treatments for chronic inflammatory diseases.

Case Studies

Several studies illustrate the biological potential of similar compounds:

  • Antiviral Activity : Research on pyrazolo derivatives indicated significant antiviral effects against HIV and influenza viruses. For example, a derivative showed an EC50 value of 3.98 µM against HIV-1 with a high therapeutic index, suggesting that similar derivatives could be effective against viral pathogens.
  • Cytotoxicity Studies : A comprehensive evaluation of various thiazole derivatives revealed that modifications to the substituents significantly impacted cytotoxicity profiles across different cancer cell lines.

Q & A

Basic: What experimental methods are recommended for confirming the structure of dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate?

Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra resolve proton and carbon environments, with chemical shifts verifying aromatic substituents (e.g., 3-chlorophenyl) and ester groups (δ ~3.8–4.0 ppm for methyl esters) .
  • Infrared (IR) Spectroscopy: Peaks at ~1700–1750 cm⁻¹ confirm carbonyl (C=O) stretching from dicarboxylate groups .
  • Mass Spectrometry (HRMS): High-resolution mass spectrometry validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
  • X-ray Crystallography: Resolves bond angles and stereochemistry, critical for confirming fused heterocyclic systems (e.g., pyrrolo-thiazole core) .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and information science tools streamline synthesis:

  • Reaction Pathway Prediction: Identify energetically favorable intermediates and transition states for key steps (e.g., cyclization or chlorophenyl incorporation) .
  • Experimental Feedback Loops: Use computational data to narrow solvent/catalyst choices (e.g., polar aprotic solvents for SNAr reactions) and iteratively refine conditions (e.g., temperature gradients) .
  • Machine Learning: Train models on reaction yield data from analogous pyrrolo-thiazole syntheses to predict optimal molar ratios or reaction times .

Basic: What pharmacokinetic parameters should be prioritized during preclinical evaluation?

Answer:
Use tools like SwissADME to predict:

  • Lipophilicity (LogP): Impacts membrane permeability; target LogP <5 to balance solubility and absorption .
  • Drug-Likeness: Assess compliance with Lipinski’s Rule of Five (e.g., molecular weight <500 Da, hydrogen bond donors/acceptors) .
  • Solubility: Experimental validation via HPLC or shake-flask methods in buffers (pH 1–7.4) to mimic gastrointestinal conditions .

Advanced: How can researchers resolve contradictions between computational and experimental reaction yields?

Answer:
Address discrepancies through iterative refinement:

  • Sensitivity Analysis: Identify variables (e.g., catalyst loading, solvent purity) causing deviations from predicted yields .
  • In Situ Monitoring: Use techniques like ReactIR to track intermediate formation and adjust computational models for side reactions .
  • Benchmarking: Compare results with structurally similar compounds (e.g., trifluoromethyl or dichlorophenyl analogs) to isolate substituent-specific effects .

Basic: What are critical variables to optimize during multi-step synthesis?

Answer:
Key variables include:

  • Reaction Temperature: Higher temps (80–120°C) may accelerate cyclization but risk decomposition .
  • Catalyst Selection: Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective heterocycle formation .
  • Purification Methods: Column chromatography (silica gel) vs. recrystallization (ethanol/water) to isolate high-purity product .

Advanced: What strategies validate the biological relevance of this compound’s structural motifs?

Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 3,5-dichlorophenyl or 4-fluorophenyl derivatives) to compare activity .
  • Molecular Docking: Model interactions with target proteins (e.g., kinases or GPCRs) using crystallographic data from related heterocycles .
  • Metabolic Stability Assays: Incubate with liver microsomes to assess CYP450-mediated degradation, guiding functional group modifications .

Advanced: How can crystallographic data resolve ambiguities in NMR assignments?

Answer:

  • Torsion Angle Validation: Compare experimental NMR-derived dihedral angles (e.g., NOESY correlations) with X-ray data to confirm spatial arrangements .
  • Polymorph Screening: Identify dominant crystalline forms (e.g., via PXRD) that influence NMR peak splitting in solution .
  • Dynamic Effects: Use variable-temperature NMR to distinguish rigid vs. flexible moieties (e.g., ester rotamers) .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Hazard Assessment: Review SDS for toxicity data (e.g., chlorophenyl group’s potential irritancy) .
  • Containment: Use fume hoods for synthesis/purification to mitigate inhalation risks .
  • Waste Management: Quench reactive intermediates (e.g., thiazole derivatives) before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.